4-Isocyanatothiane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

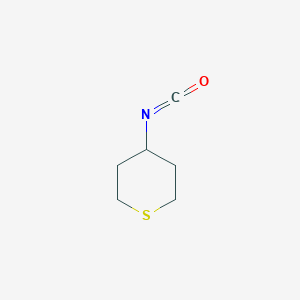

4-Isocyanatothiane is an organic compound with the molecular formula C6H9NOS. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is notable for its unique structure, which includes a thiopyran ring substituted with an isocyanate group at the fourth position. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical studies and applications.

準備方法

Synthetic Routes and Reaction Conditions

4-Isocyanatothiane can be synthesized through several methods. One common approach involves the reaction of amines with phosgene (COCl2), which produces isocyanates via the intermediacy of carbamoyl chlorides. The general reaction is as follows:

RNH2+COCl2→RNCO+2HCl

In this case, the amine precursor would be a thiopyran derivative.

Another method involves the use of isocyanic acid, which can be added to alkenes to form isocyanates. Additionally, alkyl isocyanates can be formed by displacement reactions involving alkyl halides and alkali metal cyanates.

Industrial Production Methods

Industrial production of this compound typically involves the phosgenation of amines due to its efficiency and scalability. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride as a safer phosgene substitute are also employed. These methods ensure high yields and purity of the final product.

化学反応の分析

Types of Reactions

4-Isocyanatothiane undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Substitution: Undergoes substitution reactions with suitable reagents.

Common Reagents and Conditions

Alcohols: Reacts with alcohols to form urethanes.

Amines: Reacts with primary and secondary amines to form substituted ureas.

Water: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.

Major Products

Urethanes: Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from the reaction with water.

科学的研究の応用

4-Isocyanatothiane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.

Industry: Utilized in the production of polyurethanes and other polymers.

作用機序

The mechanism of action of 4-Isocyanatothiane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

類似化合物との比較

Similar Compounds

Phenyl Isocyanate: Similar in reactivity but lacks the sulfur atom present in 4-Isocyanatothiane.

Methyl Isocyanate: Another isocyanate compound, but with a simpler structure and different reactivity profile.

Ethyl Isocyanate: Similar to methyl isocyanate but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of a thiopyran ring, which imparts distinct chemical properties compared to other isocyanates. The sulfur atom in the ring can participate in additional chemical reactions, making this compound a versatile compound in synthetic chemistry.

生物活性

4-Isocyanatothiane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and applications in research and industry.

This compound is characterized by its isocyanate functional group, which makes it a highly reactive electrophile. This reactivity allows it to interact with various nucleophiles, including alcohols and amines, leading to the formation of urethanes and substituted ureas. The general reaction for the synthesis of isocyanates involves the reaction of amines with phosgene:

The compound exhibits several biochemical properties that contribute to its biological activity:

- Electrophilic Nature : As an electrophile, this compound can react with nucleophiles, affecting various biological molecules.

- Inhibition of Aerobic Glycolysis : Some studies suggest that isocyanate derivatives can inhibit aerobic glycolysis, which may have implications in cancer metabolism.

- Anti-inflammatory Effects : There is evidence indicating that certain isocyanates can exert anti-inflammatory effects, making them potential candidates for therapeutic applications.

Cellular Effects

Research indicates that this compound may influence cellular processes through various mechanisms:

- Cellular Localization : The localization of this compound within cells can significantly impact its function and biological activity. Understanding this aspect is crucial for elucidating its mechanisms of action.

- Transport and Distribution : The transport mechanisms within cells can affect how this compound interacts with cellular targets and influences biological outcomes.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve its interactions with key biomolecules:

- Covalent Binding : Isocyanates can form covalent bonds with proteins and nucleic acids, potentially leading to alterations in gene expression and protein function .

- Epigenetic Modifications : There is potential for this compound to influence epigenetic regulation by affecting histone deacetylases, which may impact gene expression profiles in cells .

Case Studies

Several case studies have explored the biological implications of exposure to isocyanates, including this compound:

- Occupational Exposure and Asthma : A study examined the relationship between exposure to isocyanates and the incidence of occupational asthma. It found that even low concentrations could trigger respiratory issues, highlighting the need for careful monitoring in industrial settings .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of various isocyanate derivatives, including this compound. Results indicated potential effectiveness against certain bacterial strains, suggesting applications in developing antimicrobial agents.

Applications in Research and Industry

The unique properties of this compound make it valuable in several fields:

- Drug Development : Its reactive nature positions it as a candidate for drug development, particularly in creating compounds with specific biological activities.

- Polymer Production : In industry, it is utilized in the synthesis of polyurethanes and other polymers due to its reactivity with alcohols and amines.

特性

IUPAC Name |

4-isocyanatothiane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLFSORNTZBSON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。